ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce more saturated pyrrole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
Uniqueness
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and pyrrole ring system make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
2763755-12-8 |
---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.8 |
Purity |
95 |
Origin of Product |
United States |
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